3-Hexenoic acid, methyl ester

Catalog No.
S1895539
CAS No.
2396-78-3
M.F
C7H12O2
M. Wt
128.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Hexenoic acid, methyl ester

CAS Number

2396-78-3

Product Name

3-Hexenoic acid, methyl ester

IUPAC Name

methyl hex-3-enoate

Molecular Formula

C7H12O2

Molecular Weight

128.17 g/mol

InChI

InChI=1S/C7H12O2/c1-3-4-5-6-7(8)9-2/h4-5H,3,6H2,1-2H3

InChI Key

XEAIHUDTEINXFG-UHFFFAOYSA-N

SMILES

CCC=CCC(=O)OC

Canonical SMILES

CCC=CCC(=O)OC

3-Hexenoic acid, methyl ester, also known as methyl 3-hexenoate or methyl hex-3-enoate, is an organic compound with the molecular formula C7H12O2C_7H_{12}O_2 and a molecular weight of approximately 128.17 g/mol. This compound features a seven-carbon chain with a double bond between the third and fourth carbons, characterized by a carboxyl group at one end and a methyl group at the other . It belongs to the class of fatty acid methyl esters, which are formed by the esterification of fatty acids with methanol.

Molecular Structure Analysis

The structure can be represented as follows:

CH2=CHCH2CH2C O OCH3\text{CH}_2=CH-\text{CH}_2-\text{CH}_2-\text{C O OCH}_3

This structure indicates that 3-Hexenoic acid, methyl ester is an unsaturated fatty acid derivative, which influences its chemical reactivity and biological properties.

  • Flammability: Methyl 3-hexenoate is flammable with a flash point of 46.11 °C [].
  • Skin Irritation: It may cause skin irritation upon contact [].

Safety Precautions:

  • Standard laboratory safety practices should be followed when handling this compound, including wearing appropriate personal protective equipment (PPE) such as gloves and safety glasses [].
  • Due to its flammability, it should be stored away from heat and open flames [].

Flavor and Fragrance Research

-Hexenoic acid, methyl ester, exists in two stereoisomeric forms, (E)-3-hexenoic acid methyl ester and (Z)-3-hexenoic acid methyl ester. Both isomers play a role in flavor and fragrance research.

  • (E)-3-Hexenoic acid methyl ester has a green, fruity odor and is found in various fruits, including pineapple, grapes, and bananas [].
  • (Z)-3-Hexenoic acid methyl ester is known for its strong hyacinth-like aroma and is used in creating green floral fragrances [].

Researchers utilize these esters to understand the perception of different flavors and fragrances. They may also employ them in the development of new flavor and fragrance formulations.

Potential Antimicrobial Properties

Some studies have investigated the potential antimicrobial properties of 3-hexenoic acid, methyl ester. For instance, a study published in the Journal of Agricultural and Food Chemistry explored the use of (E)-3-hexenoic acid methyl ester against foodborne pathogens []. The findings suggest that this isomer may have some inhibitory effect on certain bacterial strains, but further research is needed to confirm its efficacy and potential applications.

Typical of esters:

  • Hydrolysis: In the presence of water and an acid or base catalyst, it can hydrolyze to form 3-hexenoic acid and methanol.
  • Oxidation: The compound can be oxidized thermally or catalytically to yield various products including aldehydes, ketones, and shorter-chain acids.
  • Hydrogenation: The double bond can be hydrogenated to form saturated esters such as methyl hexanoate.

These reactions are significant for its applications in organic synthesis and industrial processes.

The biological activity of 3-Hexenoic acid, methyl ester has been explored in various studies. It has been noted for its potential role in plant-insect interactions due to its volatile nature, which may attract or repel certain insects. Additionally, its derivatives have been investigated for their antimicrobial properties and potential use in drug delivery systems due to their biocompatibility.

The synthesis of 3-Hexenoic acid, methyl ester can be accomplished through several methods:

  • Esterification: The most straightforward method involves the reaction of 3-hexenoic acid with methanol in the presence of an acid catalyst (e.g., sulfuric acid). This reaction typically requires reflux conditions to drive the equilibrium towards ester formation.
  • Multi-step Synthesis: A more complex route involves converting hex-3-en-1-ol into hex-3-en-1-al, followed by reduction to hex-3-en-1-ol. This intermediate is then reacted with acetic anhydride to form hex-3-en-1-yl acetate, which is subsequently hydrolyzed and esterified with methanol to yield 3-Hexenoic acid, methyl ester.

3-Hexenoic acid, methyl ester has various applications across different fields:

  • Flavor and Fragrance Industry: Due to its pleasant odor profile, it is used as a flavoring agent and fragrance component.
  • Chemical Synthesis: It serves as an intermediate in the synthesis of other organic compounds.
  • Biological Research: Its derivatives are studied for potential applications in pharmaceuticals and agrochemicals .

Studies on the interactions of 3-Hexenoic acid, methyl ester primarily focus on its olfactory properties and biological effects. Its interactions with olfactory receptors contribute to its use in flavors and fragrances. Additionally, research into its metabolic pathways suggests potential implications for drug design and delivery systems .

Several compounds share structural similarities with 3-Hexenoic acid, methyl ester. Here are some notable examples:

Compound NameMolecular FormulaKey Features
Methyl hexanoateC7H14O2C_7H_{14}O_2Saturated ester without a double bond
Ethyl 3-hexenoateC8H14O2C_8H_{14}O_2Similar structure but with ethyl instead of methyl
Butyl 3-hexenoate (Z)C10H18O2C_{10}H_{18}O_2Contains a longer butyl chain; used in flavors

Uniqueness

3-Hexenoic acid, methyl ester is unique due to its unsaturated nature and specific stereochemistry (Z configuration). This configuration influences its reactivity and sensory properties compared to similar compounds. Its volatility also makes it particularly effective in attracting certain insects or serving as a flavoring agent .

Physical Description

colourless liquid

XLogP3

1.5

Hydrogen Bond Acceptor Count

2

Exact Mass

128.083729621 g/mol

Monoisotopic Mass

128.083729621 g/mol

Heavy Atom Count

9

Density

0.912-0.922 (20°)

GHS Hazard Statements

Aggregated GHS information provided by 1415 companies from 1 notifications to the ECHA C&L Inventory.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable

Flammable

Other CAS

2396-78-3

Wikipedia

(3E)-methyl 3-hexenoate

Use Classification

Fragrance Ingredients
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

General Manufacturing Information

3-Hexenoic acid, methyl ester, (3E)-: ACTIVE
3-Hexenoic acid, methyl ester: ACTIVE

Dates

Modify: 2023-08-16

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